molecular formula C18H29F2NO6 B2779357 Diethyl 2,2'-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate CAS No. 1864059-46-0

Diethyl 2,2'-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate

Cat. No. B2779357
M. Wt: 393.428
InChI Key: DYSGPLDXODZVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Diethyl 2,2’-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products. The molecule also contains a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis .


Chemical Reactions Analysis

The Boc group is known to be quite stable but can be removed under acidic conditions or with certain reagents . The diethyl acetate groups might undergo hydrolysis under acidic or basic conditions to yield acetic acid and ethanol.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of the Boc group might increase the overall hydrophobicity of the molecule .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies : This compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic and fluorinated compounds. For instance, its use in the preparation of diethyl (2S,3R)‐2‐(N‐tert‐butoxycarbonyl)amino‐3-Hydroxysuccinate outlines a pathway for producing stereochemically complex molecules through steps such as annulation, epoxide formation, and stereoselective reactions (Saitô, Komada, & Moriwake, 2003).
  • Crystal Structure Analysis : Studies on the crystal structure of lacidipine phototransformation product, a compound structurally related to the query chemical, provide insights into its photostability and potential applications in materials science (Simonič, Zupančič, Golobič, Golič, & Stanovnik, 2008).

Material Science Applications

  • Free Volume Manipulation in Polymers : The tert-butoxycarbonyl (t-BOC) moiety, a functional group related to the compound of interest, is utilized in altering the physical packing structure and gas transport properties of polyimide films. This showcases the application of such compounds in engineering the physical properties of materials for specific industrial applications (Lin et al., 2020).

Chemoselective Reactions and Catalysis

  • Chemoselectivity and Antimicrobial Activity : The chemoselectivity of derivatives towards hydrazine hydrate and their antimicrobial activity demonstrate the bioactive potential of these compounds, further expanding their applicability beyond synthetic chemistry to biomedical research (Gadaginamath & Shyadligeri, 2000).

Environmental and Sustainable Chemistry

  • Sustainable Synthesis Approaches : The exploration of diethylene glycol as an ethyne equivalent in the synthesis of 2,3-disubstituted furan exemplifies the move towards more sustainable and environmentally friendly chemical processes. Such research underlines the importance of developing green chemistry pathways for the synthesis of complex molecules (Yu et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, handling of organic compounds requires precautions to prevent ingestion, inhalation, or skin contact, and they should be used in a well-ventilated area .

properties

IUPAC Name

tert-butyl 3,5-bis(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29F2NO6/c1-6-25-14(22)8-12-10-21(16(24)27-17(3,4)5)11-13(18(12,19)20)9-15(23)26-7-2/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSGPLDXODZVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CN(CC(C1(F)F)CC(=O)OCC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29F2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,2'-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate

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